Raddeanin A

Descripción general

Descripción

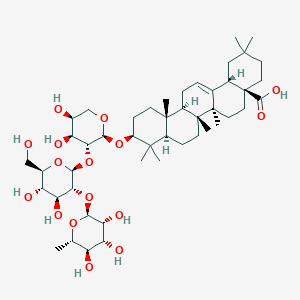

Raddeanin A es un compuesto natural triterpenoide aislado de la planta Anemone raddeana Regel. Este compuesto ha ganado una atención significativa debido a sus potentes actividades biológicas, particularmente sus propiedades anticancerígenas. This compound es conocido por su capacidad para inducir apoptosis, inhibir la proliferación celular y suprimir la metástasis en varias líneas celulares cancerosas .

Aplicaciones Científicas De Investigación

Química: Raddeanin A sirve como un compuesto valioso para estudiar las relaciones estructura-actividad de los triterpenoides.

Biología: Se utiliza para investigar los mecanismos de apoptosis y regulación del ciclo celular en células cancerosas.

Medicina: this compound ha mostrado efectos anticancerígenos prometedores en modelos preclínicos, lo que lo convierte en un posible candidato para la terapia contra el cáncer.

Mecanismo De Acción

Raddeanin A ejerce sus efectos a través de múltiples dianas moleculares y vías:

Inducción de Apoptosis: this compound induce apoptosis al modular la expresión de proteínas de la familia Bcl-2, activar caspasas y promover la liberación de citocromo c de las mitocondrias.

Arresto del Ciclo Celular: Inhibe la progresión del ciclo celular al reducir la expresión de ciclinas y quinasas dependientes de ciclinas.

Inhibición de la Metástasis: this compound suprime la metástasis al inhibir la transición epitelial-mesenquimal y reducir la expresión de metaloproteinasas de matriz.

Vías de Señalización: El compuesto afecta varias vías de señalización, incluidas las vías PI3K/Akt, Wnt/β-catenina y NF-κB

Análisis Bioquímico

Biochemical Properties

Raddeanin A interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been found to inhibit the Wnt co-receptor LRP6 and phosphorylate GSK-3β, an activator of downstream target genes c-Myc and Cyclin D1 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to improve pathological and cognitive deficits in a mouse model of Alzheimer’s disease by targeting β-amyloidosis . It also inhibits inflammation and apoptosis, thereby improving blood-retinal barrier (BRB) function in Alzheimer’s disease-related retinopathy .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It directly binds to transactive responsive DNA-binding protein 43 (TDP-43) and induces TDP-43 localization to mitochondria and mtDNA leakage, leading to cyclic GMP-AMP synthase/stimulator of interferon gene-dependent upregulation of nuclear factor κB and type I interferon signaling .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Raddeanin A puede sintetizarse a través de una serie de reacciones de glicosilación que comienzan con el ácido oleanólico. La síntesis implica glicosilación escalonada utilizando arabinosil, glucosil y ramnosil tricloroacetimidato como donantes. La estructura química de this compound se confirma a través de varios métodos espectroscópicos como 1H-NMR, 13C-NMR, IR, MS y análisis elemental .

Métodos de Producción Industrial: La producción industrial de this compound implica principalmente la extracción de los rizomas de Anemone raddeana Regel. El proceso de extracción incluye el secado de los rizomas, seguido de la extracción con solventes utilizando alcohol. El extracto se purifica luego utilizando técnicas cromatográficas para aislar this compound .

Análisis De Reacciones Químicas

Tipos de Reacciones: Raddeanin A experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar diferentes derivados, que pueden exhibir diferentes actividades biológicas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando potencialmente sus propiedades biológicas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean varios reactivos, incluidos halógenos y agentes alquilantes, en reacciones de sustitución.

Productos Principales: Los principales productos formados a partir de estas reacciones son varios derivados de this compound, cada uno con actividades biológicas distintas y posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Raddeanin A es único entre los triterpenoides debido a sus potentes propiedades anticancerígenas y mecanismos de acción multifacéticos. Compuestos similares incluyen:

Ácido Oleanólico: Un precursor en la síntesis de this compound, conocido por sus propiedades hepatoprotectoras y antiinflamatorias.

Ácido Betulínico: Otro triterpenoide con actividades anticancerígenas y anti-VIH.

Ginsenosidos: Saponinas triterpenoides que se encuentran en el ginseng, conocidas por sus propiedades adaptógenas y anticancerígenas

This compound se destaca por su capacidad de atacar múltiples vías y su potencial para su uso en terapias combinadas para mejorar la eficacia de los tratamientos existentes.

Actividad Biológica

Raddeanin A (RA) is a natural triterpenoid saponin derived from the plant Anemone raddeana Regel, recognized for its diverse biological activities, particularly its anti-cancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

This compound exhibits its biological effects primarily through the following mechanisms:

-

Induction of Apoptosis : RA has been shown to trigger apoptosis in various cancer cell lines, including colorectal, breast, gastric, and liver cancers. The apoptotic process involves the modulation of key proteins:

- Bcl-2 Family Proteins : RA downregulates anti-apoptotic proteins (Bcl-2) while upregulating pro-apoptotic proteins (Bax), leading to cytochrome c release and activation of caspases (caspase-3, -8, and -9) .

- Cell Cycle Regulation : RA induces cell cycle arrest at the G0/G1 phase by affecting cyclins (such as cyclin D1 and E) and cyclin-dependent kinases (CDKs) .

- Inhibition of Cell Proliferation : Studies indicate that RA effectively inhibits the proliferation of cancer cells through various signaling pathways:

- Autophagy Induction : RA promotes autophagy in cancer cells, which can contribute to its anti-cancer effects by removing damaged organelles and proteins .

- Anti-inflammatory Effects : RA has demonstrated anti-inflammatory properties that may further enhance its therapeutic potential against tumors .

In Vitro Findings

Numerous studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

- Colorectal Cancer (HCT116) : RA significantly inhibited cell growth and induced apoptosis in HCT116 cells. The MTT assay revealed a concentration-dependent reduction in cell viability .

- Breast Cancer (MDA-MB-231) : RA suppressed osteoclast formation and bone resorption while inducing apoptosis in breast cancer cells .

- Gastric Cancer (SGC-7901) : RA inhibited invasion and promoted autophagy and apoptosis in gastric cancer cells .

In Vivo Findings

In vivo studies using animal models have corroborated the in vitro findings:

- Tumor Xenograft Models : RA significantly inhibited tumor growth in HCT116 xenograft models, with histological analysis revealing increased apoptosis in tumor tissues .

- Breast Cancer Models : In models of breast cancer-induced osteolysis, RA demonstrated protective effects against bone loss and reduced tumor-associated osteoclast activity .

Case Studies

Several case studies highlight this compound's potential as an anticancer agent:

- Combination Therapy : Research indicates that combining this compound with conventional chemotherapeutic agents like 5-fluorouracil enhances therapeutic efficacy against bile duct cancer by overcoming drug resistance .

- Immunotherapy Enhancement : Recent findings suggest that RA can enhance immune responses against tumors by activating dendritic cells and promoting T-cell activation, indicating its potential role in immunotherapy .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Apoptosis Induction | Triggers apoptotic pathways via Bcl-2 family modulation |

| Cell Cycle Arrest | Induces G0/G1 phase arrest through cyclin/CDK inhibition |

| Proliferation Inhibition | Suppresses cell growth via PI3K/Akt and Wnt/β-catenin pathway modulation |

| Autophagy Induction | Promotes autophagy as a mechanism to combat tumor growth |

| Anti-inflammatory Effects | Reduces inflammation that may contribute to tumor progression |

Propiedades

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O16/c1-22-30(50)33(53)35(55)38(59-22)62-37-34(54)32(52)26(20-48)60-40(37)63-36-31(51)25(49)21-58-39(36)61-29-12-13-44(6)27(43(29,4)5)11-14-46(8)28(44)10-9-23-24-19-42(2,3)15-17-47(24,41(56)57)18-16-45(23,46)7/h9,22,24-40,48-55H,10-21H2,1-8H3,(H,56,57)/t22-,24-,25-,26+,27-,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38-,39-,40-,44-,45+,46+,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQGPFFHGWNIGX-PPCHTBMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(COC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@H](CO[C@H]3O[C@H]4CC[C@]5([C@H](C4(C)C)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8)(C)C)C(=O)O)C)C)C)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

897.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89412-79-3 | |

| Record name | Raddeanin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89412-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anemodeanin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089412793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 89412-79-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.